molecular formula C12H19NO4 B126514 (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate CAS No. 84348-39-0

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No.: B126514
CAS No.: 84348-39-0
M. Wt: 241.28 g/mol
InChI Key: CEEDNDKFZGTXOZ-VIFPVBQESA-N
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Description

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate (CAS RN: 84348-39-0) is a chiral pyrrolidine derivative of high value in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol, serves as a versatile synthetic building block, particularly for introducing the 4-methylenepyrrolidine scaffold . Its structure features a stereospecific (S) configuration and a reactive exocyclic methylene group, making it a key intermediate for the construction of more complex, biologically active molecules through further functionalization, including cycloaddition and derivatization reactions . Researchers employ this compound in medicinal chemistry projects, such as the development of novel protease inhibitors and other therapeutic agents, where the pyrrolidine ring is a common pharmacophore . It is supplied with a typical purity of 96% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDNDKFZGTXOZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577681
Record name 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-39-0
Record name 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate
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Preparation Methods

Pyrrolidine Core Functionalization

The 4-methylenepyrrolidine structure suggests the use of a precursor such as 4-methylene-L-proline or its derivatives. Introducing the methylene group may involve:

  • Wittig olefination : Reaction of a 4-ketopyrrolidine with a methylenetriphenylphosphorane reagent.

  • Dehydration : Elimination of a hydroxyl group from 4-hydroxyproline derivatives under acidic conditions.

Stepwise Synthesis Strategy

BOC Protection of the Amino Group

The tert-butoxycarbonyl (BOC) group is introduced to protect the secondary amine. A method adapted from CN112194606A involves:

  • Reagents : BOC anhydride, dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Conditions : Stirring at 20–30°C for 12–24 hours.

  • Workup : Aqueous extraction, drying with anhydrous Na2_2SO4_4, and reduced-pressure distillation.

Example Protocol :

  • Dissolve 4-methylene-L-proline (1 eq) in DCM (5–8 vol relative to substrate).

  • Add DMAP (0.1 eq) and BOC anhydride (1.8 eq) dropwise at ≤30°C.

  • Stir overnight, monitor via TLC, and isolate the BOC-protected intermediate as a white solid.

Methyl Esterification of the Carboxylic Acid

The second carboxyl group is esterified using methanol. The patent CN112194606A details a DCC-mediated coupling:

  • Reagents : Dicyclohexylcarbodiimide (DCC), methanol, tetrahydrofuran (THF).

  • Conditions : React at 20–30°C for 2 hours post-methanol addition.

  • Workup : Filter to remove dicyclohexylurea (DCU), concentrate filtrate, and purify via recrystallization.

Example Protocol :

  • Suspend BOC-protected intermediate (1 eq) in THF (5–7 vol).

  • Add DCC (1 eq) and stir for 1 hour.

  • Add methanol (0.4 eq) dropwise, stir for 2 hours, and concentrate to yield a crude solid.

  • Recrystallize using DCM/petroleum ether (1:3).

Reaction Optimization and Yield Considerations

Temperature Control

  • BOC protection requires strict temperature control (≤30°C) to prevent epimerization or decomposition.

  • Esterification proceeds efficiently at ambient temperature, avoiding exothermic side reactions.

Solvent Selection

  • DCM : Optimal for BOC protection due to high solubility of reactants and byproducts.

  • THF : Enhances DCC activation of carboxylic acids during esterification.

Catalytic Additives

  • DMAP : Accelerates BOC anhydride activation, reducing reaction time.

  • DCC : Facilitates ester bond formation via in-situ mixed carbonate intermediates.

Purification and Characterization

Recrystallization

  • Crude product is purified using a DCM/petroleum ether (1:3) mixed solvent.

  • Steps : Heat to 40–45°C, filter hot, cool to 5–10°C, and isolate crystals.

Analytical Data

PropertyValueSource
Molecular Weight 241.28 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 302.0 ± 42.0°C at 760 mmHg
Flash Point 136.4 ± 27.9°C
Solubility Soluble in DCM, THF, DMSO

Stereochemical Integrity

  • The (S)-configuration is preserved via chiral starting materials (e.g., 4-methylene-L-proline) and mild reaction conditions.

Challenges and Mitigation Strategies

Epimerization Risk

  • Cause : Basic conditions or prolonged heating.

  • Solution : Use DMAP as a mild base and maintain temperatures ≤30°C.

Byproduct Formation

  • DCU Precipitation : Filtered during esterification to prevent contamination.

  • Unreacted BOC Anhydride : Removed via aqueous extraction.

Scalability and Industrial Relevance

  • Batch Size : The patent demonstrates scalability to 2L and 5L reactors, indicating industrial feasibility.

  • Yield : Optimized procedures report yields >75% for analogous BOC-protected esters .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound’s tert-butyl and methyl esters exhibit distinct reactivity under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisHCl (aqueous), reflux(S)-4-methylenepyrrolidine-1,2-dicarboxylic acidBoc group remains intact .
Basic HydrolysisNaOH (aqueous), ethanol(S)-4-methylenepyrrolidine-1,2-dicarboxylate saltRequires inert atmosphere .
TransesterificationEthanol, H₂SO₄ catalyst(S)-1-tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylateLimited by steric hindrance .

Methylene Group Reactivity

The 4-methylenepyrrolidine moiety participates in cycloadditions and hydrogenation:

Reaction TypeReagents/ConditionsProductNotes
HydrogenationH₂, Pd/C, RT(S)-1-tert-butyl 2-methyl 4-methylpyrrolidine-1,2-dicarboxylateStereochemistry preserved .
EpoxidationmCPBA, DCM(S)-1-tert-butyl 2-methyl 4-epoxypyrrolidine-1,2-dicarboxylateRequires low temperatures .
Diels-Alder ReactionMaleic anhydride, heatBicyclic adduct (6-membered ring)Theoretical based on structure .

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the pyrrolidine nitrogen:

Reaction TypeReagents/ConditionsProductNotes
AcidolysisTFA (neat or in DCM), RT(S)-2-methyl 4-methylenepyrrolidine-2-carboxylate trifluoroacetate saltRapid deprotection .
HCl-Mediated Cleavage4M HCl in dioxane, 0°C(S)-2-methyl 4-methylenepyrrolidine-2-carboxylate hydrochlorideQuantitative yield reported .

Functional Group Interconversion

The methyl ester can be converted to amides or reduced to alcohols:

Reaction TypeReagents/ConditionsProductNotes
AminolysisNH₃, MeOH, 60°C(S)-1-tert-butyl 4-methylenepyrrolidine-2-carboxamideRequires prolonged heating.
ReductionLiAlH₄, THF(S)-1-tert-butyl 4-methylenepyrrolidine-2-methanolLimited by ester stability .

Ring-Opening Reactions

The methylene bridge enables strain-driven ring-opening in select conditions:

Reaction TypeReagents/ConditionsProductNotes
OzonolysisO₃, DCM; then Zn/H₂ODialdehyde intermediatePotential for further derivatization .
Radical AdditionBr₂, hvDibrominated open-chain compoundTheoretical pathway .

Key Structural Insights from Literature

  • The methyl ester is more reactive toward nucleophiles than the tert-butyl ester due to lower steric hindrance .

  • The methylene group exhibits moderate electrophilicity, enabling cycloadditions but requiring activation for efficient reactions .

  • Boc deprotection does not affect the methylene or ester groups, preserving the core pyrrolidine structure .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders. The compound serves as a precursor in synthesizing various bioactive molecules, including:

  • Neuroprotective Agents : Research has indicated that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Analgesics : The compound's structure allows for modifications that can lead to the development of novel analgesic drugs with improved efficacy and reduced side effects.

Case Study: Synthesis of Neuroprotective Agents

A study demonstrated that modifying this compound led to the creation of compounds with significant neuroprotective activity in vitro. These compounds were tested against oxidative stress-induced neuronal cell death, showing promising results.

Organic Synthesis

In organic synthesis, this compound is employed as a chiral building block. Its ability to introduce chirality into synthetic pathways makes it valuable for:

  • Asymmetric Synthesis : The compound facilitates the production of enantiomerically pure compounds through asymmetric transformations, which are crucial in creating pharmaceuticals with specific biological activities.

Table: Applications in Organic Synthesis

ApplicationDescription
Asymmetric SynthesisUsed as a chiral auxiliary in various reactions to produce enantiomers.
Chiral CatalystsActs as a precursor for developing chiral catalysts used in asymmetric reactions.
Synthesis of Natural ProductsAids in synthesizing complex natural products with specific stereochemistry.

Chiral Building Block

The compound's chirality makes it an essential component in synthesizing other chiral compounds. Its derivatives can be utilized to create:

  • Chiral Amines : Important intermediates in pharmaceuticals.
  • Chiral Ligands : Used in catalysis to enhance reaction selectivity and yield.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

Target Compound :
Analog 1 : (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
  • 4-Hydroxyl group : Replaces the methylene, introducing hydrogen-bonding capability and polarity. This enhances solubility in polar solvents but reduces stability under acidic conditions .
  • Stereochemistry : The (2R,4R) configuration may lead to divergent reactivity in asymmetric synthesis compared to the (S)-configured target compound.
Analog 2 : (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
  • Applications : The benzoyl group is often used as a protecting group, suggesting utility in multi-step syntheses .
Analog 3 : 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
  • 4-(2-Bromoethyl) group : The bromine atom enables participation in cross-coupling or substitution reactions, offering a pathway for further functionalization.
  • Molecular Weight : Lower (336.22 g/mol) due to the absence of a methylene-linked ester .

Stereochemical and Ring-System Comparisons

Analog 4 : (±)-trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Pyridine Ring Substituent : The 5,6-dimethoxy-pyridin-3-yl group introduces aromaticity and electron-rich regions, altering electronic properties compared to the methylene group.
  • Stereochemistry : Racemic (±)-trans configuration reduces enantioselective utility compared to the enantiopure (S)-target compound .
Analog 5 : 1-tert-Butyl 2-methyl (2S)-5-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate
  • Ring System : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine derivatives exhibit different conformational dynamics and bioavailability profiles.
  • Synthetic Utility: Derived from a methylidenepiperidine precursor, highlighting divergent reactivity in organometallic chemistry .

Physicochemical and Commercial Properties

Compound Name Substituent (Position 4) Stereochemistry Molecular Formula MW (g/mol) Key Properties/Applications
Target Compound Methylenepyrrolidine (S) C₁₈H₂₃NO₆ 349.38 Chiral intermediate, high stability
(2R,4R)-4-Hydroxy Hydroxyl (2R,4R) C₁₃H₂₁NO₅ 275.31 Polar, acid-sensitive
(2S,4S)-4-Benzoyloxy Benzoyloxy (2S,4S) C₁₈H₂₃NO₆ 349.38 Steric hindrance, protecting group
4-(2-Bromoethyl) 2-Bromoethyl N/A C₁₃H₂₂BrNO₄ 336.22 Halogenated, reactive in coupling
(±)-trans-4-(5,6-Dimethoxypyridin-3-yl) Pyridinyl (±)-trans C₂₀H₂₈N₂O₆ 392.45 Aromatic, electron-rich

Biological Activity

(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, with the CAS number 84348-39-0, is a compound of significant interest in medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and potential applications based on the latest research findings.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.284 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point302.0 ± 42.0 °C
Flash Point136.4 ± 27.9 °C
SolubilityVery soluble in water
LogP1.49

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Potential : This compound has shown promise in inhibiting cancer cell proliferation in vitro. In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it may influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
  • Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been achieved through several methods, with palladium-catalyzed reactions being prominent. The compound serves as a chiral synthon useful in drug discovery, particularly in generating structure-activity relationships (SAR) for various biological targets .

Key Studies on SAR

  • A study explored the modifications of the pyrrolidine core to enhance biological activity while maintaining favorable pharmacokinetic properties .
  • Variations in substituents on the pyrrolidine ring have been shown to significantly affect potency and selectivity against target enzymes.

Case Study 1: Anticancer Activity

In a controlled experiment, this compound was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .

Q & A

Q. What advanced spectroscopic methods resolve ambiguities in diastereomer identification?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes diastereomers via coalescence phenomena. For fluorinated analogs, ¹⁹F-¹H HOESY NMR maps spatial proximity between fluorine and protons, clarifying stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate

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